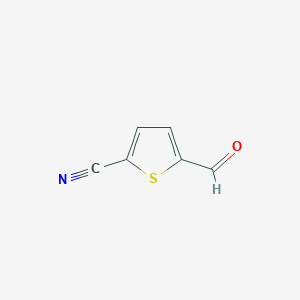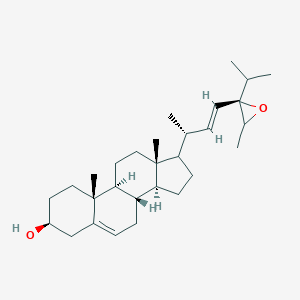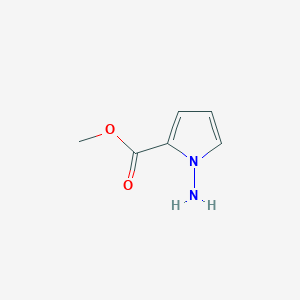![molecular formula C10H12Br2N6O2 B056732 4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide CAS No. 113589-14-3](/img/structure/B56732.png)
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMT or dimethyltryptamine, and it belongs to the class of tryptamine hallucinogens. The unique chemical structure of DMT makes it a promising candidate for various research studies, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, DMT is thought to bind to the 5-HT2A receptor, leading to changes in neural activity and altered states of consciousness.
Biochemical and Physiological Effects
DMT has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It is also known to cause changes in mood, perception, and thought processes. These effects make it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMT in scientific research is its ability to induce altered states of consciousness in a controlled and reproducible manner. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness. However, there are also limitations to using DMT in lab experiments, including the potential for adverse effects and the need for careful control of dosage and administration.
Direcciones Futuras
There are many potential future directions for research on DMT. One area of interest is the use of DMT in the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of new drugs based on the chemical structure of DMT, which could have a range of therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMT on the brain and body.
Métodos De Síntesis
The synthesis of DMT involves several steps, including the reaction of tryptamine with bromine, followed by the addition of a carboxylic acid and a tetrazole group. The final step involves the addition of isopropyl alcohol to form the final product. The synthesis of DMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
DMT has been the subject of numerous scientific studies due to its unique properties and potential applications. One area of research that has received significant attention is neuroscience. DMT has been shown to activate specific receptors in the brain, leading to altered states of consciousness and hallucinations. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
Propiedades
Número CAS |
113589-14-3 |
|---|---|
Fórmula molecular |
C10H12Br2N6O2 |
Peso molecular |
408.05 g/mol |
Nombre IUPAC |
4,5-dibromo-1-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H12Br2N6O2/c1-4(2)20-7-5(11)8(12)18(3)6(7)9(19)13-10-14-16-17-15-10/h4H,1-3H3,(H2,13,14,15,16,17,19) |
Clave InChI |
OIRPUTYMVDSHSD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
SMILES canónico |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



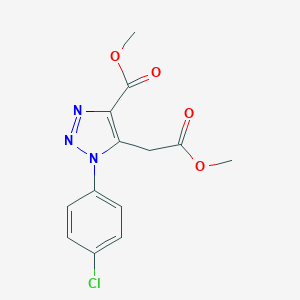

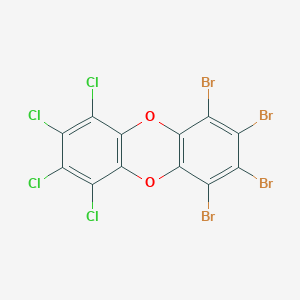
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)

